molecular formula C7H12O2 B2728181 1-(Oxiran-2-yl)cyclopentan-1-ol CAS No. 56733-14-3

1-(Oxiran-2-yl)cyclopentan-1-ol

Cat. No.: B2728181
CAS No.: 56733-14-3
M. Wt: 128.171
InChI Key: DDGASQGDKHNCQV-UHFFFAOYSA-N
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Description

Contextualization within Oxirane Chemistry

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers. fiveable.meallen.in The significant ring strain, with bond angles of approximately 60°, makes them highly susceptible to ring-opening reactions by a wide array of nucleophiles. allen.innumberanalytics.com This inherent reactivity is a cornerstone of their utility in organic synthesis, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. fiveable.menumberanalytics.com Epoxides are crucial intermediates in both laboratory and industrial settings, often synthesized through the oxidation of alkenes. lumenlearning.comlibretexts.org The ring-opening of epoxides can proceed through either acid-catalyzed or base-catalyzed mechanisms, with the regioselectivity of the attack depending on the reaction conditions. allen.inlumenlearning.com In acid-catalyzed reactions, the nucleophile typically attacks the more substituted carbon, whereas in base-catalyzed reactions, the attack occurs at the less sterically hindered carbon. allen.inlumenlearning.com This predictable reactivity makes epoxides invaluable building blocks in the synthesis of a vast range of organic compounds. numberanalytics.comlumenlearning.com

Significance of Cyclopentanol (B49286) Derivatives in Organic Synthesis

Cyclopentanol and its derivatives are important structural motifs found in numerous biologically active compounds and are key intermediates in organic synthesis. ontosight.aiebi.ac.uk The cyclopentane (B165970) ring provides a versatile scaffold that can be functionalized to create a wide array of complex molecules, including analogs of natural products like prostaglandins (B1171923) and steroids. researchgate.netunibe.ch The hydroxyl group of cyclopentanol can direct subsequent chemical transformations and can be a key site for introducing further molecular diversity. ebi.ac.ukacs.org Research has shown that cyclopentanol derivatives are integral to the development of new pharmaceuticals, with applications in medicinal chemistry due to their potential biological activities. ontosight.aiacs.org The synthesis of various cyclopentanol-based ligands has been a subject of interest in the development of agents targeting specific biological receptors. ebi.ac.ukacs.orgacs.org

Structural Elucidation Challenges in Complex Polyfunctional Molecules

Determining the precise three-dimensional structure of polyfunctional molecules like 1-(oxiran-2-yl)cyclopentan-1-ol presents considerable challenges. The presence of multiple functional groups and stereocenters necessitates the use of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of such compounds, providing detailed information about the connectivity and spatial arrangement of atoms. jchps.comethernet.edu.et However, in complex cases, standard one-dimensional NMR may not be sufficient.

Advanced two-dimensional NMR techniques and the use of chiral derivatizing agents are often required to unambiguously assign the absolute configuration of stereocenters. acs.orgacs.org These chiral derivatizing agents react with the molecule to form diastereomers, which can then be distinguished by NMR, allowing for the determination of the original molecule's stereochemistry. acs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), are also employed to predict and confirm the most stable conformations and to understand the intramolecular interactions, such as hydrogen bonding, that influence the molecule's structure and reactivity. nih.govolemiss.edu

Overview of Synthetic Methodologies for Related Scaffolds

The synthesis of cyclopentanol-epoxide hybrid systems often involves multi-step sequences. A common strategy for creating the epoxide ring is the epoxidation of a corresponding alkene precursor, frequently a cyclopentenol (B8032323) derivative, using a peracid. The stereochemical outcome of this epoxidation can often be directed by the existing hydroxyl group on the cyclopentane ring.

The synthesis of functionalized cyclopentane rings themselves can be achieved through various methods, including ring-closing metathesis of appropriate dienes followed by hydrogenation, or cycloaddition reactions. organic-chemistry.org The stereoselective ring-opening of epoxides with various nucleophiles is a key strategy for introducing further functionality and building molecular complexity. beilstein-journals.org The development of efficient and stereocontrolled methods for the synthesis of these scaffolds is an active area of research, driven by their potential use as building blocks for complex natural products and medicinally relevant molecules. nih.govmdpi.com The choice of synthetic route often depends on the desired stereochemistry and the specific functional groups to be incorporated into the final product. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxiran-2-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(6-5-9-6)3-1-2-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGASQGDKHNCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Pathways to 1 Oxiran 2 Yl Cyclopentan 1 Ol

Stereocontrolled Epoxidation Strategies for Precursor Olefins

The most direct precursor to 1-(oxiran-2-yl)cyclopentan-1-ol is the allylic alcohol, 1-vinylcyclopentan-1-ol. The critical step in the synthesis is the epoxidation of the vinyl group. Stereocontrolled methods are essential to determine the absolute and relative stereochemistry of the two adjacent stereocenters in the final product.

Asymmetric epoxidation introduces chirality, producing an enantiomerically enriched product from a prochiral or racemic precursor. wikipedia.org For the synthesis of chiral this compound, two premier methods are particularly relevant.

The Sharpless-Katsuki Asymmetric Epoxidation is a highly effective method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgyork.ac.uk Since 1-vinylcyclopentan-1-ol is a tertiary allylic alcohol, the reaction may proceed more slowly, but the underlying principle of using a chiral catalyst system to deliver the oxygen atom to one face of the alkene is applicable. york.ac.uk The system employs a titanium tetraisopropoxide (Ti(OiPr)₄) catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (TBHP). york.ac.uk The choice of L-(+)-DET or D-(−)-DET directs the epoxidation to the si or re face of the olefin, respectively, allowing for the synthesis of either enantiomer of the target epoxide. york.ac.uk

The Shi Asymmetric Epoxidation utilizes a chiral ketone catalyst, often derived from fructose, to generate a chiral dioxirane (B86890) in situ with an oxidant like Oxone (potassium peroxymonosulfate). nih.govresearchgate.net This method is particularly effective for various unfunctionalized olefins, including 1,1-disubstituted terminal olefins, a class to which 1-vinylcyclopentan-1-ol belongs. nih.govnih.gov Studies have shown that lactam-based ketone catalysts can achieve high enantioselectivities (up to 88% ee) for this class of substrates, proceeding through a planar-like transition state. nih.govresearchgate.net

Method Catalyst System Oxidant Substrate Class Key Features
Sharpless-Katsuki Epoxidation Ti(OiPr)₄ / Chiral Diethyl Tartrate (DET)tert-Butyl Hydroperoxide (TBHP)Primary/Secondary Allylic AlcoholsPredictable facial selectivity based on tartrate enantiomer. wikipedia.orgyork.ac.uk
Shi Epoxidation Chiral Ketone (e.g., fructose-derived)OxoneWide range, including 1,1-disubstituted olefinsMetal-free; effective for unfunctionalized alkenes. nih.govresearchgate.net

When the precursor 1-vinylcyclopentan-1-ol is already chiral or used as a racemate, the existing tertiary alcohol can direct the diastereoselectivity of the epoxidation. This substrate-directed approach relies on the formation of a transition state where the incoming oxidizing agent is coordinated to the hydroxyl group, delivering the oxygen atom to the syn-face of the double bond.

Peroxy-acid epoxidation , using reagents like meta-chloroperoxybenzoic acid (m-CPBA), is a common method for converting alkenes to epoxides. acs.org In the case of allylic alcohols, the hydroxyl group can direct the m-CPBA to the proximal face of the alkene via hydrogen bonding, resulting in syn-epoxidation. This diastereoselectivity is a well-established phenomenon in cyclic and acyclic allylic alcohols. researchgate.net

Vanadium-catalyzed epoxidation , using catalysts like vanadyl acetylacetonate (B107027) (VO(acac)₂) with TBHP, is highly effective for the syn-epoxidation of allylic alcohols. nih.gov The mechanism involves the formation of a vanadium-alkoxide complex, which directs the peroxide to the same face of the double bond to which the hydroxyl group is coordinated. This method often provides higher diastereoselectivity than peroxy-acid based epoxidations, particularly for achieving the syn-diastereomer. nih.gov

Reagent/System Typical Diastereoselectivity Mechanism Notes
m-CPBA synHydrogen bonding between the alcohol and peroxy-acid directs epoxidation. researchgate.netA standard and accessible method for epoxidation.
VO(acac)₂ / TBHP High synFormation of a vanadium-alkoxide complex directs the peroxide oxidant. nih.govnih.govOften superior to peroxy-acids for syn-diastereoselectivity in allylic alcohols. nih.gov
Lithium tert-butyl hydroperoxide anti (on α,β-unsaturated systems)Nucleophilic attack on electrophilic alkenes. rsc.orgPrimarily used for electron-deficient alkenes, not typically for isolated olefins. rsc.org

Cyclopentane (B165970) Ring Formation Precursors and Transformations

The synthesis of the key precursor, 1-vinylcyclopentan-1-ol, involves the formation of the five-membered cyclopentanol (B49286) ring and the subsequent installation of the vinyl and hydroxyl groups at the C1 position.

The cyclopentane ring is a common structural motif, and numerous methods exist for its construction. organic-chemistry.orgbaranlab.org

Intramolecular Aldol (B89426) and Related Condensations : 1,4-dicarbonyl compounds can undergo intramolecular aldol condensation to form cyclopentenone derivatives, which can then be further elaborated into cyclopentanols. baranlab.org

Ring-Closing Metathesis (RCM) : Diene precursors can be cyclized using ruthenium carbene catalysts (e.g., Grubbs catalyst) to form cyclopentene, which can then be hydrated or hydrogenated to cyclopentanol. nih.govorganic-chemistry.org

[3+2] Cycloadditions : The combination of a three-carbon and a two-carbon component, often mediated by a metal catalyst, can efficiently construct a five-membered ring. organic-chemistry.orgorganic-chemistry.org

Radical Cyclizations : 1,5-dienes can undergo cyclization/boration reactions to yield cyclic alcohols. organic-chemistry.org Another advanced method involves the titanium-mediated radical cyclization of an epoxide onto a tethered alkyne to form a methylenecyclopentane (B75326) core. ub.edu

Biomass Conversion : A sustainable route involves the conversion of the bio-derived platform chemical furfural (B47365) into cyclopentanol or cyclopentanone (B42830) via catalytic hydrogenation and rearrangement. wikipedia.orgresearchgate.net

The most direct and widely used method for synthesizing the 1-vinylcyclopentan-1-ol precursor is the nucleophilic addition of a vinyl organometallic reagent to cyclopentanone. pearson.com

Grignard Reaction : The addition of vinylmagnesium bromide to cyclopentanone provides a straightforward and high-yielding pathway to 1-vinylcyclopentan-1-ol. ehu.esethz.ch This reaction creates the required tertiary alcohol and introduces the vinyl group in a single, efficient step. The ketone (cyclopentanone) itself can be sourced commercially or synthesized via methods like the oxidation of cyclopentanol. wikipedia.org

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselectivity are critical in the synthesis of this compound, primarily during the epoxidation of the 1-vinylcyclopentan-1-ol precursor.

Chemoselectivity : The key challenge is to selectively oxidize the electron-rich carbon-carbon double bond of the vinyl group in the presence of the tertiary hydroxyl group. Most epoxidation reagents, including m-CPBA, TBHP with vanadium or titanium catalysts, and dioxiranes, are electrophilic and react preferentially with the alkene (a nucleophile) over the alcohol. wikipedia.org This inherent reactivity difference allows for high chemoselectivity without the need to protect the alcohol group, simplifying the synthetic sequence.

Regioselectivity : The epoxidation of a terminal alkene like a vinyl group inherently leads to a single regioisomeric epoxide (a 1,2-epoxide), so regioselectivity is not a major challenge in this specific transformation. The focus remains on controlling the stereochemistry (enantio- and diastereoselectivity) as described in section 2.1. In more complex substrates, chemo- and regioselective ring-opening of the resulting epoxide with various nucleophiles can be achieved using Lewis acid catalysis, providing access to a diverse range of derivatives. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound, this involves developing methods that are less hazardous, more atom-economical, and energy-efficient.

Solvent-free reactions represent a significant advancement in green chemistry by minimizing waste and reducing the use of often hazardous organic solvents. The epoxidation of alkenes, a key step in forming the oxirane ring of this compound, can be effectively carried out under solvent-free conditions.

Research has demonstrated the efficacy of supported catalysts, such as gold on graphite, for the selective epoxidation of cyclic alkenes like cyclooctene (B146475) using a hydroperoxy species as an initiator. rsc.org This approach avoids the need for bulk solvents, with the reaction proceeding efficiently under mild conditions. rsc.org Similarly, heterogeneous catalysts, like silica-supported hydrazone-dioxidotungsten(vi) coordination compounds, have been successfully employed for the solvent-free epoxidation of olefins using aqueous hydrogen peroxide as a green oxidant. nih.gov These catalytic systems offer the advantage of easy recovery and reusability, further enhancing their green credentials. rsc.orgnih.gov

The epoxidation of cyclooctene has been studied under solvent-free conditions using various catalysts and oxidants, with results indicating high conversions and selectivity. nih.govmdpi.com For instance, using a silica-supported tungsten catalyst and hydrogen peroxide, a high conversion of cyclooctene was achieved at 80 °C. nih.gov

Table 1: Examples of Solvent-Free Epoxidation of Cyclooctene

CatalystOxidantTemperature (°C)Conversion (%)Reference
Silica-supported hydrazone-dioxidotungsten(vi)H₂O₂80High nih.gov
Gold on graphitetert-Butyl hydroperoxide (initiator)MildEffective rsc.org
Dioxovanadium(V) complexesH₂O₂Not specified97 mdpi.com

This table is illustrative and based on findings from related epoxidation reactions.

The principles demonstrated in these solvent-free epoxidation reactions of other cyclic alkenes are directly applicable to the synthesis of this compound from its corresponding alkene precursor, 1-(allyl)cyclopentan-1-ol.

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. acs.orgnih.gov For the synthesis of this compound, biocatalytic methods can be employed in the preparation of key precursors, particularly chiral allylic alcohols.

Enzymes such as lipases and alcohol dehydrogenases are instrumental in producing enantiomerically pure building blocks. acs.orgnih.govasm.org For instance, lipases, like that from Burkholderia cepacia, can be used for the stereoselective acylation of racemic allylic alcohols, enabling the kinetic resolution to obtain a specific enantiomer. nih.gov This has been demonstrated for substrates like (R,S)-1-octen-3-ol, with high enantiomeric excess achieved even in solvent-free media. nih.gov

Furthermore, whole-cell biocatalysts, such as Yokenella sp., have been identified for their ability to chemoselectively reduce α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols. asm.org Carboxylic acid reductases (CARs) coupled with alcohol dehydrogenases (ADHs) in organisms like E. coli can convert α,β-unsaturated carboxylic acids into allylic alcohols with high conversion rates. rsc.orgrsc.org These biocatalytic systems provide a sustainable route to the allylic alcohol precursors required for the synthesis of this compound.

Recent research has also focused on the biocatalytic synthesis of chiral cyclic γ-oxoesters through sequential hydroxylation, alcohol oxidation, and alkene reduction, showcasing the versatility of enzymes in creating complex precursors. polimi.it

Table 2: Biocatalytic Approaches for Allylic Alcohol Precursor Synthesis

Biocatalyst TypeReactionSubstrate TypeKey AdvantageReference
Lipase (B570770) (Burkholderia cepacia)Stereoselective acylationRacemic allylic alcoholsHigh enantioselectivity, solvent-free option nih.gov
Whole-cell (Yokenella sp.)Chemoselective reductionα,β-Unsaturated aldehydes/ketonesHigh chemoselectivity asm.org
Carboxylic Acid Reductase (CAR) / Alcohol Dehydrogenase (ADH)Reductionα,β-Unsaturated carboxylic acidsHigh conversion, renewable feedstocks rsc.orgrsc.org
Monooxygenase (P450-BM3 mutants)Regioselective oxidationCycloalkenecarboxylatesAccess to specific enantiomers polimi.it

Electrochemical methods offer a sustainable alternative for the synthesis of epoxides, utilizing electricity to drive chemical transformations and often using water as an oxygen source. rsc.orgrsc.orgmit.edu This approach can minimize the use of hazardous chemical oxidants. rsc.orgrsc.org

The direct electrochemical epoxidation of alkenes on an electrode surface is an attractive green technology. nih.gov Studies have shown that various alkenes, including cyclic ones like cyclooctene, can be efficiently epoxidized using this method with high faradaic efficiencies. rsc.org The mechanism often involves the generation of reactive oxygen species from water at the anode, which then react with the alkene. rsc.orgnih.gov

Mediated electrochemical epoxidation is another common strategy. rsc.org For instance, the electrolysis of halide salts, such as sodium bromide, can generate hypohalites in situ, which then act as the oxidizing agent for the alkene. d-nb.inforesearchgate.net This process can be modular, allowing for the selective synthesis of epoxides, diols, or aldehydes by simply tuning the electrolysis conditions. d-nb.info The use of catalytic amounts of mediators and water as the oxygen source makes this a greener alternative to traditional methods. d-nb.info

Table 3: Electrochemical Epoxidation Approaches

MethodKey FeaturesExample SubstrateAdvantagesReference
Direct Electrochemical EpoxidationNon-halide-mediated, water as oxygen sourceCycloocteneHigh faradaic efficiency, avoids hazardous oxidants rsc.orgrsc.org
Chlorine-Mediated EpoxidationElectrochemically generated chlorineEthylene (B1197577)Selective oxidation mit.edu
Bromide-Mediated Modular SynthesisNaBr as electrocatalyst, tunable conditionsStyrenesSelective synthesis of epoxides, diols, or aldehydes d-nb.info
Manganese-Salen Complex MediatedAsymmetric epoxidationStyrene derivativesEnantioselectivity researchgate.net

Cascade and One-Pot Synthetic Sequences

Cascade and one-pot reactions are highly efficient synthetic strategies that combine multiple reaction steps in a single flask, thereby reducing waste, saving time, and minimizing purification steps. beilstein-journals.orgbeilstein-journals.org These methods are particularly valuable for constructing complex molecules like this compound from simpler starting materials.

One-pot procedures have been developed for the highly enantio- and diastereoselective synthesis of acyclic epoxy alcohols. organic-chemistry.orgacs.org These often involve an initial asymmetric carbon-carbon bond-forming reaction, such as the addition of an organozinc reagent to an aldehyde, to create a chiral allylic alcohol intermediate. organic-chemistry.orgacs.org This intermediate is then epoxidized in situ using an oxidant like dioxygen or tert-butyl hydroperoxide (TBHP) in the presence of a titanium catalyst. acs.orgacs.org This tandem approach allows for the creation of multiple stereocenters with high control in a single operation. acs.org

Furthermore, cascade reactions have been designed to transform 2,3-epoxy alcohol derivatives into allylic alcohols in a one-pot fashion. rsc.org Additionally, one-pot cascade reactions starting from 1-arylpenta-3,4-dien-2-ones have been shown to efficiently produce complex aromatic structures, demonstrating the power of these sequences in rapidly building molecular complexity. rsc.org

Table 4: Examples of Cascade and One-Pot Syntheses Relevant to Epoxy Alcohols

Reaction TypeKey StepsStarting MaterialsProduct TypeKey AdvantageReference
Tandem Asymmetric Vinylation-EpoxidationAsymmetric vinylation, diastereoselective epoxidationAldehyde, vinylborane, Et₂ZnChiral epoxy alcoholsHigh enantio- and diastereoselectivity acs.org
One-Pot Corey-Chaykovsky EpoxidationIn situ generation of sulfonium (B1226848) ylide, epoxidationBenzyl alcohol, aldehydeEpoxidesOperational simplicity beilstein-journals.org
Tandem Generation of Epoxy AlcoholsAsymmetric alkylzinc addition, epoxidation with dioxygenEnal, alkylzinc reagentAcyclic epoxy alcoholsCircumvents isolation of allylic alcohol organic-chemistry.org
Transformation of Epoxy AlcoholsIodination, phosphine-mediated elimination2,3-Epoxy alcohol tosylatesAllylic alcoholsSimple, one-pot procedure rsc.org

Explorations of Chemoselective Transformations of 1 Oxiran 2 Yl Cyclopentan 1 Ol

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The high ring strain of the epoxide moiety in 1-(oxiran-2-yl)cyclopentan-1-ol makes it susceptible to nucleophilic attack, leading to ring-opening. libretexts.orgmasterorganicchemistry.com This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of substituents. These reactions can be catalyzed by either acid or base. libretexts.org

The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions. d-nb.info Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. masterorganicchemistry.comd-nb.infomagtech.com.cn In the case of this compound, this would be the terminal CH2 group of the oxirane ring. This regioselectivity is primarily governed by steric hindrance. magtech.com.cn

Conversely, under acidic conditions, the reaction mechanism has more SN1 character. libretexts.orgd-nb.info The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.orgmagtech.com.cn The stereochemistry of the ring-opening is typically trans, with the nucleophile attacking from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack. libretexts.org

Grignard reagents, being strong carbon-based nucleophiles, readily react with epoxides to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com In the reaction with this compound, the Grignard reagent is expected to attack the less substituted carbon of the epoxide ring, consistent with an SN2-type mechanism under basic/neutral conditions. masterorganicchemistry.comyoutube.com This reaction is a valuable method for extending the carbon chain and introducing alkyl or aryl groups. The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final alcohol. masterorganicchemistry.com

Table 1: Regioselectivity of Grignard Reagent Addition to Unsymmetrical Epoxides

Epoxide Type Position of Attack Controlling Factor
Alkyloxiranes Less substituted carbon Steric hindrance magtech.com.cn

This table summarizes the general principles of regioselectivity in Grignard reactions with epoxides.

A wide range of heteroatom nucleophiles can be employed to open the epoxide ring of this compound, leading to the formation of valuable 1,2-difunctionalized cyclopentane (B165970) derivatives. thieme-connect.de

Oxygen Nucleophiles: Alcohols and water can open the epoxide ring under both acidic and basic conditions to form ethers and diols, respectively. libretexts.orgthieme-connect.de Under basic conditions, an alkoxide or hydroxide (B78521) ion acts as the nucleophile. masterorganicchemistry.com In acidic media, the alcohol or water is the nucleophile, and the reaction is catalyzed by the acid. libretexts.org

Nitrogen Nucleophiles: Amines are effective nucleophiles for epoxide ring-opening, yielding amino alcohols. These reactions are often carried out by heating the amine and epoxide together, sometimes in the presence of a solvent. The regioselectivity generally favors attack at the less substituted carbon.

Sulfur Nucleophiles: Thiols, in the form of their conjugate bases (thiolates), are potent nucleophiles that readily open epoxide rings to produce thioethers.

These reactions are synthetically valuable for creating diverse molecular scaffolds. mdpi.com

Reactions Involving the Tertiary Cyclopentanol (B49286) Functionality

The tertiary hydroxyl group of this compound also participates in characteristic reactions, although its reactivity can be influenced by the adjacent epoxide ring.

Treatment of this compound with acid can lead to dehydration of the tertiary alcohol, resulting in the formation of an alkene. The stability of the resulting carbocation intermediate plays a crucial role in the reaction pathway. The formation of a double bond within the cyclopentane ring is a likely outcome.

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds. Therefore, selective oxidation of the tertiary alcohol without affecting the epoxide ring is challenging.

Rearrangement Reactions of the Carbon Skeleton

The inherent strain of the epoxide ring in this compound, coupled with the presence of a vicinal hydroxyl group, makes it susceptible to rearrangement reactions that alter its carbon framework. These transformations are typically initiated by the activation of the epoxide, leading to the formation of a carbocationic intermediate that can then undergo skeletal reorganization.

Pinacol-type rearrangements are a classic transformation in organic chemistry, involving the conversion of 1,2-diols to ketones or aldehydes through a 1,2-migration of a substituent. masterorganicchemistry.combyjus.com In the context of this compound, a similar rearrangement can be induced. The reaction is typically acid-catalyzed, where protonation of the epoxide oxygen facilitates ring-opening to form a carbocation. masterorganicchemistry.com This carbocation is positioned adjacent to a carbon bearing a hydroxyl group, setting the stage for the rearrangement.

The mechanism involves the migration of a carbon or hydrogen atom from the hydroxyl-bearing carbon to the carbocationic center. This migration is driven by the formation of a more stable species, a protonated ketone, which then deprotonates to yield the final ketone product. masterorganicchemistry.com In the case of this compound, this rearrangement can lead to ring expansion or contraction, depending on which bond migrates. The migratory aptitude of different groups (aryl ~ vinyl > H ~ t-Bu > 2°alkyl > 1°alkyl) often dictates the major product. pku.edu.cn For instance, the reaction of hydroxyl-containing cyclic ethers with thermally generated benzynes can lead to pinacol-like rearrangements, including ring expansion to yield aldehydes or ketones. nih.gov

Table 1: Key Aspects of Pinacol-Type Rearrangements
AspectDescriptionKey Factors
Reaction TypeAcid-catalyzed rearrangement of 1,2-diols or epoxy alcohols. masterorganicchemistry.comPresence of a strong acid (e.g., H₂SO₄). masterorganicchemistry.com
MechanismFormation of a carbocation followed by a 1,2-alkyl or 1,2-hydride shift. masterorganicchemistry.comStability of the intermediate carbocation. masterorganicchemistry.com
Driving ForceFormation of a stable ketone or aldehyde. masterorganicchemistry.comMigratory aptitude of the shifting group. pku.edu.cn
Outcome for this compoundPotential for ring expansion or contraction.Stereoelectronics of the substrate. nih.gov

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This type of rearrangement is closely related to the pinacol (B44631) rearrangement and is often observed in reactions involving carbocation intermediates. wikipedia.orgmasterorganicchemistry.com In the context of this compound, acid-catalyzed opening of the epoxide ring can generate a carbocation that is susceptible to a Wagner-Meerwein shift.

The rearrangement proceeds to form a more stable carbocation. For example, a secondary carbocation might rearrange to a more stable tertiary carbocation. masterorganicchemistry.com This process is common in bicyclic systems and can lead to changes in ring size. wikipedia.org The reaction of 10,11-epoxy-dibenzo[a,d]cycloheptan-5-ol in acidic medium can undergo a Meinwald rearrangement, which is a type of Wagner-Meerwein rearrangement, to give a fused anthracene (B1667546) skeleton. acs.org

Metal-Catalyzed Transformations of this compound

The reactivity of this compound can be further modulated and controlled through the use of metal catalysts. These catalysts can facilitate a range of transformations, including epoxide ring-opening, cyclizations, and hydrogenolysis reactions, often with high levels of chemo- and regioselectivity.

Lewis acids are effective catalysts for the ring-opening of epoxides. ucdavis.eduresearchgate.net They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the epoxide carbons more electrophilic and susceptible to nucleophilic attack. youtube.comlibretexts.org This activation allows for ring-opening to occur under milder conditions and with weaker nucleophiles than would otherwise be possible. researchgate.net

The regioselectivity of Lewis acid-catalyzed epoxide opening is dependent on the nature of the Lewis acid, the nucleophile, and the substrate. ucdavis.edu In general, for asymmetric epoxides, the nucleophile can attack at either the more substituted or the less substituted carbon atom. The outcome is often a hybrid of SN1 and SN2 characteristics. libretexts.org For instance, titanium isopropoxide has been used to mediate the nucleophilic opening of 2,3-epoxy alcohols with high regioselectivity. masterorganicchemistry.com Similarly, borinic acids have been shown to catalyze the regioselective ring-opening of 3,4-epoxy alcohols. scholaris.ca

Table 2: Lewis Acid Catalysts for Epoxide Opening
Lewis Acid CatalystTypical NucleophilesKey Features
Titanium IsopropoxideAlcohols, AminesMild reaction conditions, high regioselectivity. masterorganicchemistry.com
Borinic AcidsAmines, Thiols, HalidesCatalytic tethering mechanism for enhanced regiocontrol. scholaris.ca
Sn-Beta ZeoliteAlcoholsHeterogeneous catalyst, high activity and regioselectivity. ucdavis.edu
Iron(III) TrifluoroacetateAnilinesEfficient for aminolysis of epoxides. researchgate.net

Transition metal catalysts can mediate the intramolecular cyclization of this compound and related epoxy alcohols. These reactions often proceed through the formation of a metal-alkoxide intermediate, followed by intramolecular attack on the epoxide. Palladium catalysts have been particularly well-studied in this context. For example, the palladium-catalyzed reaction of tertiary allyl alcohols with aryl or alkenyl halides can lead to an arylative cyclization to form an epoxide. nih.govacs.org

In the case of epoxy alcohols, palladium catalysts can promote 6-endo cyclizations to form tetrahydropyran (B127337) rings. rsc.orgthieme-connect.com The reaction likely proceeds via the formation of a π-allylpalladium intermediate, which is then trapped by the appended alcohol. rsc.org This approach has been utilized in the synthesis of natural products. rsc.org

Ruthenium complexes are effective catalysts for the hydrogenolysis of epoxides to alcohols. researchgate.netresearchgate.net This reaction involves the cleavage of a C-O bond and the addition of hydrogen. The regioselectivity of the hydrogenolysis, leading to either the primary or secondary alcohol, can often be controlled by the choice of the ruthenium catalyst and reaction conditions. researchgate.netchemrxiv.org

For instance, certain ruthenium(II) pincer complexes are highly active for the branched-selective hydrogenolysis of epoxides, yielding secondary alcohols. chemrxiv.orgresearchgate.net The mechanism is thought to involve the formation of a ruthenium dihydride intermediate, which then reacts with the epoxide. dicp.ac.cn These catalytic systems can operate under mild conditions and tolerate a variety of functional groups. researchgate.netdicp.ac.cn

Stereochemical Control and Enantioselective Synthesis of 1 Oxiran 2 Yl Cyclopentan 1 Ol Derivatives

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative orientation of the hydroxyl group and the epoxide ring. For the precursor, 1-vinylcyclopentan-1-ol, which is a cyclic allylic alcohol, the resident hydroxyl group can exert powerful stereocontrol during the epoxidation of the adjacent double bond. This process is known as a substrate-directed reaction.

The primary strategy involves the epoxidation of 1-vinylcyclopentan-1-ol, where the hydroxyl group directs the oxidizing agent to the same face of the alkene, resulting predominantly in the syn-diastereomer.

Hydrogen Bond-Directed Epoxidation: Early studies on the epoxidation of allylic alcohols with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) revealed that hydrogen bonding between the alcohol and the peroxy acid is crucial for directing the stereochemical outcome. wikipedia.orgrsc.org The oxidant is delivered to the syn-face of the double bond relative to the hydroxyl group, leading to the formation of the syn-epoxy alcohol. wikipedia.org This selectivity can be reversed if the hydroxyl group is protected (e.g., acetylated), in which case steric effects dominate and direct the epoxidation to the anti-face. wikipedia.org

Metal-Catalyzed Directed Epoxidation: Metal-catalyzed systems, particularly those involving early transition metals in high oxidation states, are highly effective for the diastereoselective epoxidation of allylic and homoallylic alcohols. Vanadium, titanium, and molybdenum complexes are commonly used. wikipedia.org Vanadium catalysts, in particular, are noted for their high selectivity for alkenes with allylic alcohols. wikipedia.org For cyclic allylic alcohols, these metal-catalyzed systems show excellent selectivity for the syn-diastereomer. wikipedia.org The reaction is believed to proceed through a transition state where the allylic alcohol is coordinated to the metal center, which then directs the peroxide to the same face of the alkene. The reactivity in these systems is often enhanced compared to non-directed epoxidations. wikipedia.orgnih.gov

Catalyst SystemOxidantTypical DiastereoselectivityReference
m-CPBA-High syn-selectivity wikipedia.org
Vanadium (e.g., VO(acac)₂)t-BuOOHExcellent syn-selectivity wikipedia.org
Titanium (e.g., Ti(OiPr)₄)t-BuOOHHigh syn-selectivity uni-giessen.de
Tungsten-based POMsH₂O₂High threo (syn) selectivity nih.gov

Enantioselective Synthesis through Chiral Catalysis

To synthesize a single enantiomer of 1-(oxiran-2-yl)cyclopentan-1-ol, chiral catalysts are employed to differentiate between the two enantiotopic faces of the vinyl group of the prochiral precursor, 1-vinylcyclopentan-1-ol.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov While direct organocatalytic epoxidation of 1-vinylcyclopentan-1-ol is not extensively documented, established methods for other substrates could be adapted.

One prominent approach is the Shi epoxidation, which uses a fructose-derived chiral ketone to catalyze the epoxidation of various olefins with potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. This method is effective for a range of substituted alkenes. Another strategy involves the use of chiral iminium ion catalysis, where chiral secondary amines react with α,β-unsaturated aldehydes to form chiral iminium ions that are then epoxidized. nih.govresearchgate.net This approach, while highly effective for enals, would require the precursor alcohol to be first oxidized to the corresponding enone. Furthermore, chiral organocatalysts based on hypervalent iodine have been developed for enantioselective epoxidations. princeton.edu

The use of chiral metal complexes is a cornerstone of asymmetric catalysis. namibian-studies.comrsc.org For allylic alcohols like 1-vinylcyclopentan-1-ol, the Sharpless-Katsuki asymmetric epoxidation is a highly effective and predictable method. It utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The choice of (L)-(+)-DET or (D)-(-)-DET directs the epoxidation to a specific face of the alkene, allowing for the synthesis of either enantiomer of the epoxy alcohol with high enantiomeric excess (ee).

For unfunctionalized olefins, the Jacobsen-Katsuki epoxidation, which employs chiral manganese(III)-Salen complexes, is a powerful tool. openochem.orgwikipedia.orgorganic-chemistry.org Although the primary substrates for Jacobsen epoxidation are often unfunctionalized cis-disubstituted and trisubstituted olefins, it has a broad scope. wikipedia.orgsciengine.comelsevierpure.com The catalyst's C₂-symmetric chiral ligand environment effectively shields one face of the olefin from the manganese-oxo intermediate, leading to high enantioselectivity. wikipedia.orgorganic-chemistry.org Various oxidants can be used, including sodium hypochlorite (B82951) (bleach) and urea-hydrogen peroxide. wikipedia.orgresearchgate.net Immobilizing these Salen complexes on solid supports can also lead to highly effective and recyclable catalysts. rsc.orgrsc.org

The table below summarizes the enantioselective epoxidation of various olefins using representative chiral metal-ligand systems, illustrating the potential effectiveness for a substrate like 1-vinylcyclopentan-1-ol.

Catalyst SystemSubstrate ExampleEnantiomeric Excess (ee)Reference
Ti(OiPr)₄ / (+)-DETGeraniol (allylic alcohol)High ee organic-chemistry.org
Chiral Vanadium/Bishydroxamic acidVarious allylic alcoholsHigh ee (>90%) organic-chemistry.org
(R,R)-Mn(Salen)cis-β-Methylstyrene92% ee organic-chemistry.org
(R,R)-Mn(Salen)Indene84% ee organic-chemistry.org
Chiral Ru-PorphyrinStyrene>97% ee rsc.org

Resolution of Enantiomers (Chiral Separation Methodologies)

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. For this compound, both classical and chromatographic methods are applicable.

Classical resolution involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization. However, for epoxides, kinetic resolution is a more common and powerful technique. wikipedia.org

In kinetic resolution, the two enantiomers of the racemic epoxide react at different rates with a chiral catalyst or reagent. wikipedia.orguni-graz.at This results in one enantiomer being consumed faster, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The maximum yield for the recovered, unreacted enantiomer is 50%.

Enzymatic Kinetic Resolution: Biocatalysts, particularly enzymes like lipases and epoxide hydrolases, are highly effective for the kinetic resolution of epoxides. nih.govrsc.orgscispace.com

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolytic ring-opening of one epoxide enantiomer to form a vicinal diol, leaving the other epoxide enantiomer untouched. nih.govrsc.org For example, recombinant Aspergillus niger epoxide hydrolase has been used for the kinetic resolution of similar epoxides.

Lipases: Lipases can resolve racemic epoxy alcohols by catalyzing the enantioselective acylation of the hydroxyl group or the hydrolysis of a corresponding ester. acs.orgrsc.org This method is advantageous as the lipase (B570770) does not directly interact with the reactive epoxide ring. scispace.com

Chemical Kinetic Resolution: The Jacobsen catalyst system can be used for the hydrolytic kinetic resolution (HKR) of terminal epoxides. wikipedia.orgnih.gov Using a chiral Co(III)-Salen complex and water as the nucleophile, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, allowing for the recovery of the remaining epoxide with high enantiomeric excess. nih.gov

Chromatographic resolution, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a widely used analytical and preparative method for separating enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® and Chiralpak® series), are exceptionally versatile and effective for resolving a broad range of chiral compounds, including epoxides. nih.govspringernature.comspringernature.comresearchgate.net

The separation can be performed in different modes:

Normal-phase mode: Typically uses a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. researchgate.net

Polar-organic mode: Uses polar solvents like methanol, ethanol, or acetonitrile (B52724) as the mobile phase. nih.govresearchgate.net This mode has gained popularity for its efficiency. researchgate.net

The selection of the specific CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers. mdpi.com

The following table provides representative conditions for the chiral HPLC separation of epoxides.

Chiral Stationary PhaseMobile PhaseCompound TypeReference
Chiralpak AD-HMethanol/Ethanol (80:20)Glycidyl nitrobenzoates nih.gov
Chiralpak ADHexane/Ethanol (85:15)Phenylglycidol researchgate.net
CHIRAL ART Cellulose-SCDimethyl carbonate/AlcoholMarinoepoxides mdpi.com
CHIRAL ART Amylose-SACO₂/Alcohol (SFC)Marinoepoxides mdpi.com

Enzymatic Resolution

Enzymatic resolution has emerged as a powerful strategy for obtaining enantiomerically pure or enriched derivatives of this compound. This technique leverages the high stereoselectivity of enzymes, primarily hydrolases such as lipases and epoxide hydrolases, to differentiate between the enantiomers of a racemic mixture. acs.org These biocatalysts selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus allowing for their separation. acs.orgmdpi.com

Lipases (EC 3.1.1.3) are frequently employed for the kinetic resolution of racemic alcohols or their corresponding esters. mdpi.com In a typical lipase-mediated resolution, a racemic alcohol like a this compound derivative can undergo enantioselective acylation (or esterification) in the presence of an acyl donor. mdpi.com Conversely, a racemic ester can be selectively hydrolyzed. acs.org For instance, lipases such as those from Pseudomonas cepacia (e.g., Lipase PS-30) and Candida antarctica (e.g., Novozym 435) have been successfully used to resolve alcohols via esterification, yielding one enantiomer as the ester and the other as the unreacted alcohol, both with high enantiomeric excess (ee). acs.orggoogle.com The efficiency and stereoselectivity of these reactions are influenced by factors including the specific enzyme, solvent, temperature, and the structure of the acyl donor. mdpi.com

Epoxide hydrolases (EHs) offer a direct route for the resolution of racemic epoxides. These enzymes catalyze the hydrolysis of the oxirane ring to form a vicinal diol. acs.org In a kinetic resolution process, the EH will preferentially hydrolyze one enantiomer of the epoxide, allowing for the isolation of the remaining, unreacted epoxide enantiomer with high optical purity. acs.org For example, whole cells or isolated enzymes from fungi like Aspergillus niger have been shown to perform regioselective and enantioselective hydrolysis of various epoxides. researchgate.net Recombinant Aspergillus niger epoxide hydrolase (AnEH) has been used for the kinetic resolution of related epoxide intermediates, achieving high enantiomeric excess for the desired product.

Table 1: Examples of Enzymatic Resolution Strategies Applicable to Vicinal Epoxy-Alcohols

Enzyme TypeEnzyme Source ExampleSubstrate TypeReactionProductsReference
LipasePseudomonas cepaciaRacemic AlcoholAsymmetric acylationEnantiopure Ester + Enantiopure Alcohol acs.org
LipaseCandida antarcticaRacemic AlcoholEnantioselective esterification(R)-Ester + (S)-Alcohol google.com
Epoxide Hydrolase (EH)Aspergillus nigerRacemic EpoxideKinetic resolution via hydrolysisEnantiopure Diol + Enantiopure Epoxide acs.orgresearchgate.net

Methodologies for Determination of Absolute Configuration

Assigning the absolute configuration of stereogenic centers in chiral molecules like this compound is a critical aspect of stereoselective synthesis. sioc-journal.cn Several powerful analytical techniques are available for this purpose, each operating on different principles. sioc-journal.cnspringernature.com

Single-Crystal X-ray Diffraction (XRD): This is considered the most definitive method for determining the three-dimensional structure of a molecule, and by extension, the absolute configuration of all its stereocenters. springernature.com The technique requires a suitable single crystal of the enantiomerically pure compound or a derivative. The analysis of the diffraction pattern, particularly the anomalous dispersion effects from heavier atoms, allows for the unambiguous assignment of the absolute stereostructure. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR provides information on relative stereochemistry, modified NMR techniques can be used to elucidate absolute configuration. sioc-journal.cn A common approach is the formation of diastereomeric derivatives by reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). sioc-journal.cn The resulting diastereomeric esters exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) can be used to assign the absolute configuration of the original alcohol. Another NMR-based method involves using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without covalent modification. scholaris.ca

Chiroptical Spectroscopy: Methods based on the differential interaction of enantiomers with polarized light are also widely used. sioc-journal.cn These include:

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum (a Cotton effect) is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): An infrared analogue of ECD that measures the differential absorption of left and right circularly polarized infrared radiation.

The experimental spectra obtained from these methods are often compared with spectra predicted by quantum chemical calculations for a known configuration to make an assignment. sioc-journal.cn

Table 2: Comparison of Methodologies for Absolute Configuration Determination

MethodPrincipleSample RequirementAdvantagesLimitationsReference
Single-Crystal XRDAnomalous X-ray scatteringHigh-quality single crystalDefinitive, unambiguous assignmentCrystal growth can be difficult springernature.com
NMR with Chiral AgentsFormation of diastereomers with distinct NMR signalsEnantiopure or enriched sampleSmall sample quantity needed; no crystallization requiredRequires a suitable functional group for derivatization; potential for kinetic resolution during derivatization sioc-journal.cnscholaris.ca
Chiroptical Spectroscopy (ECD/VCD)Differential absorption of polarized lightSolution of enantiopure or enriched sampleNon-destructive; provides information in solutionRequires a chromophore (ECD) or relies on complex theoretical calculations for assignment sioc-journal.cn

Stereochemical Outcomes of Subsequent Transformations

The inherent stereochemistry of this compound dictates the stereochemical course of its subsequent chemical transformations. The two key functional groups, the epoxide and the tertiary alcohol, each offer distinct reaction pathways where the initial stereocenters control the formation of new ones.

Epoxide Ring-Opening Reactions: The strained three-membered oxirane ring is susceptible to nucleophilic attack. This ring-opening reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. sit.edu.cn The regioselectivity of the attack (at C2' or C3' of the oxirane) is influenced by reaction conditions (acidic or basic) and the nature of the nucleophile. In many cases, the attack occurs at the less sterically hindered carbon atom. The stereochemistry of the adjacent tertiary alcohol can also exert a directing effect on the incoming nucleophile.

Reactions of the Tertiary Hydroxyl Group: The tertiary alcohol can undergo various transformations, including substitution reactions. For example, fluorodehydroxylation using reagents like N,N-diethylaminosulfur trifluoride (DAST) often proceeds with inversion of configuration, consistent with an SN2 pathway. thieme-connect.de However, depending on the substrate's structure and the reaction conditions, SN1 pathways involving a carbocation intermediate can occur, potentially leading to a mixture of stereoisomers or rearrangement products. thieme-connect.de

Intramolecular Cyclizations: The bifunctional nature of this compound makes it a valuable precursor for intramolecular reactions to form more complex cyclic systems. For instance, radical cyclizations can be initiated from the epoxide. In a Ti(III)-mediated reaction, the epoxide can be opened to generate a β-alkoxy carbon radical, which can then undergo intramolecular addition to a suitably placed unsaturated moiety. ub.edu The stereochemistry of the starting epoxy-alcohol is critical in these transformations, as it determines the facial selectivity of the cyclization and the stereochemical configuration of the newly formed ring system. ub.edu The relative arrangement of the reacting groups in the transition state, which is dictated by the initial stereocenters, controls the stereochemical outcome of the final product. ub.edu

Table 3: Stereochemical Consequences of Key Transformations

TransformationReagent ExampleFunctional Group InvolvedStereochemical OutcomeMechanism ExampleReference
Nucleophilic Ring-OpeningNucleophiles (e.g., R₂CuLi, NaN₃)EpoxideInversion of configuration at the site of attackSN2 sit.edu.cn
FluorodehydroxylationDASTTertiary AlcoholInversion of configurationSN2 thieme-connect.de
Radical CyclizationCp₂TiCl₂ / ZnEpoxide / AlcoholControlled by substrate stereochemistryRadical addition ub.edu

Mechanistic Investigations of Epoxide Ring Opening and Cyclopentanol Mediated Reactions

Transition State Analysis of Ring-Opening Reactions

The ring-opening of epoxides can proceed through mechanisms that have characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org Computational studies on related epoxide systems provide significant insight into the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and energy of these transition states determine the reaction's feasibility and selectivity.

In acid-catalyzed reactions, the transition state often exhibits significant SN1 character. The epoxide oxygen is first protonated, and as the C-O bond begins to break, a partial positive charge develops on the more substituted carbon atom. libretexts.orgnih.gov The nucleophile then attacks this electrophilic carbon before a full carbocation intermediate can form. libretexts.org For 1-(Oxiran-2-yl)cyclopentan-1-ol, this would involve the development of a partial positive charge on the tertiary carbon of the cyclopentanol (B49286) ring.

Conversely, base-catalyzed ring-opening proceeds via an SN2 mechanism, where the transition state involves the backside attack of a nucleophile on the less sterically hindered carbon of the epoxide. jove.com For the title compound, this would be the primary carbon of the oxirane ring.

Computational models, such as those using Density Functional Theory (DFT), allow for the calculation of the energies of these transition states. nih.govnsf.gov These studies can rationalize the regioselectivity observed experimentally by comparing the activation energy barriers for attack at the different epoxide carbons. nsf.govresearchgate.net For example, in related bicyclic epoxonium ions, the transition structures for different modes of cyclization (5-exo vs. 6-endo) have been calculated, revealing that SN1-like transition states with longer bond-forming and bond-breaking distances can be lower in energy. nih.gov

Transition State Characteristics in Epoxide Ring-Opening
CharacteristicAcid-Catalyzed (SN1-like) Transition StateBase-Catalyzed (SN2-like) Transition State
NatureHybrid between SN1 and SN2. libretexts.orgEssentially SN2. libretexts.orgjove.com
Key FeatureDevelopment of positive charge on the more substituted carbon. libretexts.orgBackside nucleophilic attack on the less substituted carbon. jove.com
C-O BondSignificant bond breaking, leading to carbocation character. nih.govBond breaking is concerted with new bond formation.
Regioselectivity DriverElectronic effects (carbocation stability). libretexts.orgSteric hindrance. jove.com
Example OutcomeAttack at more substituted carbonAttack at less substituted carbon

Role of Solvent and Temperature in Reaction Kinetics

Solvent and temperature are critical parameters that significantly influence the rate and outcome of the epoxide ring-opening reactions of this compound. The choice of solvent can alter reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states. chemrxiv.org

Studies on related epoxide reactions have shown that reaction rates can accelerate with a decrease in solvent polarity. udhtu.edu.ua However, the effect is complex and depends on the specific mechanism. For reactions proceeding through charged intermediates or transition states, polar protic solvents can stabilize these species through hydrogen bonding, potentially affecting the rate. Conversely, in some anionic ring-opening polymerizations, decreasing solvent polarity was found to increase the disparity in reactivity ratios between different epoxide monomers. The structure of solvent molecules within confined spaces, such as zeolite pores, can also dramatically influence rates and selectivities by altering the free energies of reactive species. acs.org

Temperature has a more direct effect on reaction kinetics, as described by the Arrhenius equation. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the ring-opening to occur. mdpi.com Kinetic studies on the epoxidation of soybean oil and subsequent ring-opening side reactions demonstrated a strong dependence on temperature, with higher temperatures significantly accelerating the rate of epoxide degradation. mdpi.com This is a crucial consideration in synthetic procedures to avoid unwanted byproduct formation.

Influence of Solvent and Temperature on Epoxide Ring-Opening Kinetics
ParameterEffectUnderlying PrincipleReference Example
Solvent PolarityVariable; can increase or decrease rate depending on mechanism.Differential solvation of reactants and the transition state. chemrxiv.org Polar solvents can stabilize charged intermediates.Anionic polymerization of epoxides shows complex dependence on solvent polarity (THF vs. DMSO). researchgate.net
Solvent Type (Protic vs. Aprotic)Protic solvents can participate in the reaction (e.g., solvolysis) or stabilize charged species through H-bonding.Ability of the solvent to donate protons or form hydrogen bonds.Ring-opening in zeolite pores is influenced by solvent composition (e.g., CH3OH vs. CH3CN). acs.org
TemperatureReaction rate increases with increasing temperature.Provides molecules with sufficient thermal energy to overcome the activation energy barrier.The rate of epoxide ring-opening in soybean oil processing is highly sensitive to temperature changes. mdpi.com

Acid-Catalyzed vs. Base-Catalyzed Mechanisms

The regiochemical outcome of the ring-opening of this compound is dictated by whether the reaction is performed under acidic or basic conditions. This dichotomy is a cornerstone of epoxide chemistry. libretexts.orgjove.com

Acid-Catalyzed Mechanism: Under acidic conditions, the epoxide oxygen is first protonated by the acid, creating a good leaving group (a hydroxyl group) and activating the epoxide ring. libretexts.orglibretexts.org This is followed by the attack of a nucleophile. The transition state has significant SN1 character, meaning a partial positive charge builds up on the most stable carbocation position. libretexts.org For this compound, the tertiary carbon atom of the cyclopentane (B165970) ring is more substituted and can better stabilize a positive charge. Therefore, the nucleophile will preferentially attack this carbon. libretexts.orgbyjus.com This is often referred to as Markovnikov-type regioselectivity. The reaction proceeds with anti-stereochemistry due to the SN2-like component of the nucleophilic attack. libretexts.orgbyjus.com

Base-Catalyzed Mechanism: In the presence of a strong base or nucleophile (e.g., hydroxide (B78521), alkoxide), the reaction proceeds via a classic SN2 mechanism. libretexts.orgjove.com The nucleophile directly attacks one of the epoxide carbons, and since this is a sterically controlled process, the attack occurs at the less sterically hindered carbon atom. jove.com In the case of this compound, the attack would occur at the primary carbon of the oxirane ring. jove.combyjus.com This results in anti-Markovnikov-type regioselectivity. The high ring strain of the epoxide (approximately 25 kcal/mol) facilitates this reaction, even though an alkoxide is typically a poor leaving group. libretexts.orgmasterorganicchemistry.com

Comparison of Acid- and Base-Catalyzed Epoxide Ring-Opening
FeatureAcid-Catalyzed Ring-OpeningBase-Catalyzed Ring-Opening
CatalystAcid (e.g., H₂SO₄, HX). libretexts.orgbyjus.comStrong nucleophile/base (e.g., NaOH, NaOR). jove.com
Initial StepProtonation of the epoxide oxygen. libretexts.orgDirect nucleophilic attack on an epoxide carbon. jove.com
MechanismSN1-like/SN2 hybrid. libretexts.orglibretexts.orgSN2. libretexts.orgjove.com
Site of AttackMore substituted carbon (electronic control). libretexts.orgLess substituted carbon (steric control). jove.com
RegioselectivityMarkovnikovAnti-Markovnikov
IntermediatePartial carbocation character at the transition state. libretexts.orgAlkoxide intermediate. jove.com

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.in In the context of epoxide ring-opening, isotopes such as deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) can provide unambiguous evidence for bond-breaking and bond-forming steps.

For instance, reacting an epoxide with a deuterated nucleophile or in a deuterated solvent can pinpoint the site of nucleophilic attack. advancedsciencenews.com Analysis of the product using techniques like NMR or mass spectrometry reveals the position of the deuterium atom, confirming whether the reaction followed a Markovnikov or anti-Markovnikov pathway. researchgate.net In a study on a biocatalytic reaction, deuterium incorporation from ²H₂O was used to infer the site of attack on an epoxide ring. researchgate.net

Furthermore, isotopic labeling can help distinguish between competing reaction mechanisms. For example, in the conversion of squalene (B77637) to cholesterol, labeling studies were essential to track carbon atom rearrangements. ias.ac.in Similarly, for this compound, labeling the epoxide oxygen with ¹⁸O could be used to follow its fate in rearrangement reactions. Deuterium labeling studies have also been instrumental in confirming proposed transition states in the desymmetrization of meso-epoxides. mdpi.com Such experiments are crucial for distinguishing between possibilities that are otherwise difficult to discern, such as different C-O bond cleavage pathways in reactions mediated by titanium complexes. nih.gov

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient intermediates are key to fully understanding a reaction mechanism. Modern spectroscopic techniques allow for the real-time monitoring of reactions and the identification of short-lived species.

High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of a reaction by separating and quantifying reactants, products, and any stable intermediates over time. researchgate.netresearchgate.net This method has been applied to track the formation of partially epoxidized intermediates during the epoxidation of vegetable oils. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like HSQC, is highly effective for identifying the structure of intermediates and products in complex mixtures without the need for separation. wur.nl It can provide detailed structural information, as demonstrated in the quantification of epoxides formed during lipid oxidation. wur.nl In-situ NMR allows for the precise monitoring of polymerization kinetics, providing data on the consumption of monomers and the formation of copolymers.

Mass Spectrometry (MS), especially when coupled with techniques like electrospray ionization (ESI-MS), is invaluable for detecting and characterizing reaction intermediates. nih.gov In studies of the enzyme Cif, ESI-MS was used to detect a covalent hydroxyalkyl-enzyme intermediate, providing a snapshot of a key stage along the reaction coordinate. nih.gov This technique can also be used to confirm the incorporation of isotopic labels into products and intermediates. researchgate.net

Kinetic Isotope Effects in Key Transformation Steps

The kinetic isotope effect (KIE) is a phenomenon where changing an atom in a reactant to one of its heavier isotopes alters the rate of the reaction. Measuring the KIE provides profound insight into the transition state of the rate-determining step. core.ac.uk

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, comparing the rate of a reaction where a C-H bond is broken to one where a C-D bond is broken (kH/kD) typically yields a value between 2 and 7. core.ac.uk This is because the C-H bond has a higher zero-point energy than the C-D bond, leading to a lower activation energy for the C-H bond cleavage. core.ac.uk In the context of epoxidation reactions, a primary deuterium KIE (kOH/kOD) of around 1.05 was observed when using m-CPBA, suggesting the O-H bond is not significantly broken in the transition state. nih.gov

A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step. The magnitude of secondary KIEs is smaller but can still reveal changes in hybridization or steric environment at the transition state. core.ac.uk For example, secondary tritium (B154650) KIEs were used to probe the epoxide opening step by soybean epoxide hydrolase, where a large value suggested a very late transition state in which the epoxide C-O bond is broken before the nucleophilic attack. nih.gov The secondary deuterium KIE for the epoxidation of ethylene (B1197577) was found to be 0.83, providing further details about the structure of the transition state. nih.gov

Intramolecular Interactions (e.g., Hydrogen Bonding) Influencing Reactivity

The structure of this compound is unique in that it contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the epoxide oxygen) within the same molecule. libretexts.org The proximity of these groups allows for the formation of an intramolecular hydrogen bond. libretexts.org This internal interaction can significantly influence the molecule's conformation and reactivity. mdpi.comtandfonline.com

Computational and experimental studies on related epoxy alcohols have shown that intramolecular hydrogen bonding can play a crucial role in directing the stereoselectivity of subsequent reactions. nih.gov The hydrogen bond can "lock" the molecule into a specific conformation, influencing which face of a radical or which end of the epoxide is more accessible for attack. For example, the presence of an unprotected hydroxyl group in certain β,γ-epoxy alcohols completely reverses the regioselectivity of ring-opening compared to its protected counterpart, an effect attributed to intramolecular interactions. nih.gov

This intramolecular interaction can also activate the epoxide ring towards nucleophilic attack. By donating a proton to the epoxide oxygen, the hydroxyl group can mimic the first step of acid catalysis, making the epoxide carbons more electrophilic. tandfonline.com This proton transfer can be promoted by interactions with surfaces or catalysts. tandfonline.com Studies on 1,2-dialkyl-2,3-epoxycyclopentanols have shown that cis diastereomers, which can form an intramolecular hydrogen bond, are significantly stabilized compared to their trans counterparts, an energetic difference that plays a major role in their subsequent rearrangement reactions. mdpi.com

Effects of Intramolecular Hydrogen Bonding in Epoxy Alcohols
EffectMechanismConsequence for Reactivity
Conformational RestrictionLocks the molecule into a more rigid structure. nih.govInfluences stereoselectivity of subsequent reactions by controlling steric accessibility.
Epoxide ActivationThe hydroxyl group acts as an internal acid catalyst, protonating the epoxide oxygen. tandfonline.comEnhances the electrophilicity of the epoxide carbons, facilitating ring-opening.
Thermodynamic StabilizationFormation of a stable five- or six-membered ring through the hydrogen bond. mdpi.comLowers the ground state energy of the reactant, which can affect the overall activation energy.
Regioselectivity ControlDirects the nucleophilic attack by pre-activating one of the C-O bonds. nih.govCan reverse or enhance the inherent regioselectivity of ring-opening reactions.

Computational Chemistry and Molecular Modeling of 1 Oxiran 2 Yl Cyclopentan 1 Ol and Its Reactivity

Conformational Analysis and Energy Landscapes

The reactivity and interactions of 1-(Oxiran-2-yl)cyclopentan-1-ol are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and mapping their relative energies to create an energy landscape.

Computational methods, such as molecular mechanics or quantum mechanical calculations (like DFT), can be used to systematically explore the potential energy surface. By rotating the C-C bond and sampling different ring puckers, a set of low-energy conformers can be identified. The stability of these conformers is governed by a balance of steric hindrance between the two rings and potential intramolecular hydrogen bonding between the hydroxyl group and the epoxide oxygen. While specific experimental data for this compound is scarce, theoretical calculations for similar oxiranes show that ensembles of conformers are often considered to accurately model their behavior. acs.org

Table 1: Hypothetical Low-Energy Conformers of this compound

This table illustrates a hypothetical energy landscape. Actual values would require specific calculations.

ConformerDescription of Key Dihedral Angle (O-C-C-O)Cyclopentane (B165970) PuckerRelative Energy (kcal/mol)Key Interactions
1Anti (~180°)Envelope0.0 (Global Minimum)Minimal steric repulsion
2Gauche (~60°)Envelope1.2Potential for weak intramolecular H-bond
3Gauche (~-60°)Twist1.5Slightly different steric environment
4Syn (~0°)Envelope4.5High steric repulsion (eclipsed)

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, the most significant reactions involve the opening of the strained epoxide ring. Theoretical models can predict the most likely pathways for these reactions and characterize the high-energy transition states that control the reaction rate.

For instance, in the epoxidation of the precursor alkene, calculations can model the electrophilic attack of a peracid, confirming the formation of a cyclic transition state that leads to the epoxide product. For the subsequent ring-opening reactions, computational studies can compare different mechanisms. Under nucleophilic attack, the reaction can proceed via an SN2 mechanism. Calculations can determine the activation energy for the nucleophile attacking either of the two epoxide carbons, thus predicting the regioselectivity of the reaction. It has been calculated for other epoxides that the ring-opening preferably occurs between the oxygen and the less-substituted carbon. acs.org The models can also show that both a nucleophile and a catalyst (acid or base) are often required for the reaction to proceed efficiently. acs.org

DFT (Density Functional Theory) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for studying molecular systems. DFT studies on this compound can yield detailed insights into its electronic structure, which dictates its reactivity.

Key applications of DFT include:

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify sites for nucleophilic and electrophilic attack. The LUMO of the epoxide ring is typically centered on the C-O antibonding orbitals, indicating their susceptibility to nucleophilic attack.

Electron Density and Electrostatic Potential Mapping: These calculations reveal the distribution of charge within the molecule. The oxygen atom of the epoxide is a site of high electron density (negative potential), making it a target for protonation or coordination to Lewis acids. The epoxide carbons carry a partial positive charge, making them electrophilic.

Activation Energy Calculations: DFT can be used to compute the energy barriers for different reaction pathways, such as the acid-catalyzed versus base-catalyzed ring opening. Theoretical calculations on similar systems have predicted that reactions can occur through competitive channels, such as non-radical epoxidation and radical hydroperoxidation. researchgate.net These calculations allow for the prediction of reaction outcomes and selectivity under various conditions.

Modern computational frameworks, like the Open Catalyst 2022 (OC22), leverage large datasets of DFT calculations to train machine learning models for predicting catalyst activity, demonstrating the power of DFT in large-scale materials and catalyst screening. rsc.org

Molecular Dynamics Simulations of Compound Interactions (e.g., with catalysts)

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com An MD simulation of this compound could model its behavior in a solvent or its interaction with a catalyst or the active site of an enzyme.

In a typical simulation, the molecule would be placed in a box with solvent molecules (e.g., water) and potentially a catalyst. The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movement over short time steps (femtoseconds). nih.gov Analysis of the resulting trajectory can reveal:

Solvation Structure: How solvent molecules arrange around the solute.

Binding Dynamics: How the molecule approaches and binds to a catalytic surface or active site. This includes observing the formation and breaking of hydrogen bonds, van der Waals contacts, and other non-covalent interactions. dovepress.com

Conformational Changes: How the molecule's shape changes upon binding to a catalyst.

Metrics such as interaction fractions can quantify the duration of specific contacts, for example, between the epoxide oxygen and an acidic site on a catalyst, providing a detailed picture of the binding event. researchgate.net

QSRR (Quantitative Structure-Reactivity Relationships)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural properties of a series of compounds with their measured reactivity. While no specific QSRR studies for this compound were found, the principle can be readily applied.

A hypothetical QSRR study could involve synthesizing a library of related epoxy alcohols with different substituents on the cyclopentane ring. The rate of a specific reaction, such as hydrolysis or reaction with a standard nucleophile, would be measured for each compound. Computational chemistry would then be used to calculate a set of molecular descriptors for each structure.

Table 2: Potential Descriptors for a QSRR Model

Descriptor TypeExamplesInformation Provided
ElectronicPartial charge on epoxide carbons, LUMO energyRelates to susceptibility to nucleophilic attack
StericMolecular volume, Surface area, Sterimol parametersRelates to accessibility of the reaction center
TopologicalConnectivity indicesEncodes information about molecular branching and size
ThermodynamicHeat of formation, Strain energyRelates to the intrinsic stability of the molecule

Statistical methods, such as multiple linear regression, would then be used to create an equation linking these descriptors to the observed reactivity. A successful QSRR model could then be used to predict the reactivity of new, unsynthesized compounds, saving time and resources.

Rational Design of Catalytic Systems for Transformations

The ultimate goal of computational modeling in this context is the rational design of new, efficient, and selective catalysts for the transformation of this compound. By combining insights from DFT, MD, and QSRR, chemists can move beyond trial-and-error experimentation.

For example, to achieve a regioselective ring-opening, one might design a Lewis acid catalyst.

DFT calculations could be used to screen a variety of potential metal-based Lewis acids, predicting their binding energy to the epoxide oxygen. The calculations would also model the transition states for the subsequent nucleophilic attack to identify catalysts that lower the energy barrier for attack at one carbon over the other.

MD simulations could then be used to study the behavior of the most promising catalyst-substrate complexes in solution, ensuring that the desired binding mode is stable and accessible. dovepress.com

The knowledge gained could inform the design of a chiral catalyst to achieve enantioselective transformations, a key goal in modern synthetic chemistry.

This computational-led approach allows for the in-silico screening of numerous potential catalysts, prioritizing the most promising candidates for experimental synthesis and testing, thereby accelerating the discovery of new and improved chemical processes. rsc.org

Strategic Utility of 1 Oxiran 2 Yl Cyclopentan 1 Ol As a Versatile Synthetic Building Block

Precursor in Natural Product Total Synthesis

The inherent reactivity of the epoxide ring is a key feature in its application as a precursor for natural products. nih.gov Ring-opening reactions, catalyzed by either acid or base, provide a powerful method for installing new stereocenters and functional groups, which is a critical step in the assembly of complex natural product skeletons. rsc.orglibretexts.org

While specific examples detailing the use of 1-(oxiran-2-yl)cyclopentan-1-ol in the total synthesis of sesquiterpenes and diterpenes are not extensively documented in the reviewed literature, the general strategy of using epoxy alcohols is well-established in terpenoid synthesis. nih.gov Terpenoid cyclases, the enzymes responsible for terpene biosynthesis, often manage carbocation intermediates in complex cyclization cascades to form fused ring systems. acs.orgacs.org

Synthetic chemists often mimic these processes. The acid-catalyzed opening of an epoxide like this compound generates a carbocation intermediate. This reactive species can then be trapped intramolecularly by a suitably positioned alkene or arene, initiating a cyclization cascade to form the polycyclic cores characteristic of many sesquiterpenes and diterpenes. researchgate.net For instance, the guaiane-type sesquiterpenoids, which feature a [5.3.0]-bicyclic ring core, have been synthesized using epoxide ring-opening as a key step. nih.gov Although a different epoxy-alcohol was used in the documented synthesis, the principle demonstrates the potential of this compound for similar transformations.

A hypothetical synthetic approach towards a sesquiterpene core using this compound could involve the following key transformation:

Reaction Step Reagents/Conditions Purpose Anticipated Product Feature
Acid-Catalyzed RearrangementLewis Acid (e.g., BF₃·Et₂O) or Brønsted AcidGenerates a carbocation via epoxide opening to initiate cyclization.Formation of a new carbon-carbon bond, leading to a bicyclic system.
Intramolecular CyclizationTrapping of the carbocation by a tethered nucleophile (e.g., an alkene).Construction of a second ring fused to the initial cyclopentane (B165970).A bicyclo[x.y.0]alkane skeleton, common in sesquiterpenes.

The epoxide and hydroxyl groups of this compound are ideal functionalities for constructing heterocyclic systems. The ring-opening of the epoxide with a nucleophile introduces two new functional groups with a defined stereochemical relationship.

When amines are used as nucleophiles, the reaction yields amino alcohols, which are precursors to a wide range of nitrogen-containing heterocycles. For example, intramolecular cyclization of the resulting amino alcohol could lead to the formation of substituted morpholines or piperazines, depending on the nature of the amine used. The reaction of this compound with a primary amine would yield a 2-(alkylamino)cyclopentane-1,2-diol derivative, a versatile intermediate for further synthetic elaboration.

Nucleophile Reaction Type Intermediate Product Potential Heterocyclic Product
Primary Amine (R-NH₂)Epoxide Ring-Opening1-((Alkylamino)methyl)cyclopentane-1,2-diolSubstituted Piperidines, Pyrrolidines
Ammonia (B1221849) (NH₃)Epoxide Ring-Opening1-(Aminomethyl)cyclopentane-1,2-diolNitrogen-containing spirocycles
Thiols (R-SH)Epoxide Ring-Opening1-((Alkylthio)methyl)cyclopentane-1,2-diolThia-heterocycles

Scaffold for Complex Polycyclic Systems

The rigid cyclopentane ring combined with the reactive epoxide makes this compound an excellent starting point for building complex, fused polycyclic systems. researchgate.net Acid-catalyzed rearrangements are a powerful tool in this context, capable of inducing significant skeletal reorganization to generate intricate architectures in a single step. ugent.be

Upon treatment with a Lewis or Brønsted acid, the epoxide oxygen is protonated, facilitating ring-opening to form a carbocation. This carbocation can then undergo a cascade of rearrangements, including hydride and alkyl shifts, as well as ring expansions or contractions, to yield thermodynamically more stable polycyclic structures. researchgate.net This strategy has been employed to create various fused polycyclic frameworks. researchgate.net The specific outcome of such a rearrangement is highly dependent on the reaction conditions and the substrate's stereochemistry. Photochemical reactions, such as the Paternò–Büchi reaction, represent another advanced strategy where an epoxide can be a precursor to complex polycyclic oxetanes. nih.gov

Building Block for Advanced Materials (e.g., polymers)

The dual functionality of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers and functionalized monomers.

Epoxides are well-known monomers for ring-opening polymerization to produce polyethers. The polymerization of this compound can be initiated by cationic or anionic initiators. In cationic ring-opening polymerization, the epoxide oxygen is activated by a Lewis or Brønsted acid, followed by nucleophilic attack from another monomer unit. This process continues, propagating the polymer chain.

The resulting polymer would feature a polyether backbone with pendant cyclopentanol (B49286) groups. These hydroxyl groups can serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, hydrophilicity, and cross-linking capabilities.

Polymerization Method Initiator Example Polymer Backbone Pendant Group
Cationic Ring-OpeningBF₃·Et₂OPolyether1-hydroxycyclopentyl
Anionic Ring-OpeningAlkoxides (e.g., NaOR)Polyether1-hydroxycyclopentyl

Beyond its direct use in polymerization, this compound can be chemically modified to produce a variety of functionalized monomers. rsc.org The hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce vinyl monomers suitable for free-radical polymerization.

Alternatively, the epoxide ring can be opened with a specific nucleophile to introduce a desired functionality before polymerization. For example, reaction with a diamine could yield a diol-diamine monomer, a valuable building block for the synthesis of polyurethanes or polyamides. rsc.org This approach allows for the creation of monomers with tailored structures and functionalities, which can then be incorporated into polymers to impart specific properties. The synthesis of cyclopentane-1,3-diamine from cyclopentane-1,3-dione demonstrates the utility of cyclopentane derivatives in creating bifunctional monomers for polycondensation. rsc.org

Chiral Auxiliary or Ligand Precursor

The inherent structure of this compound makes it an excellent precursor for the synthesis of chiral auxiliaries and ligands, which are indispensable tools in asymmetric catalysis. The most direct application involves the transformation of the epoxy alcohol into vicinal amino alcohols, a class of compounds well-regarded for their effectiveness as chiral ligands in a multitude of asymmetric reactions. diva-portal.orgopenaccessjournals.comresearchgate.net

The primary synthetic route to these valuable ligands is the regioselective ring-opening of the epoxide by a nitrogen-based nucleophile, such as a primary or secondary amine. openaccessjournals.comresearchgate.net This reaction typically proceeds with high stereospecificity (anti-addition), leading to the formation of a trans-β-amino alcohol. For instance, the reaction of this compound with an amine (R₂NH) would yield a trans-2-(dialkylamino)cyclopentane-1,2-diol derivative. These resulting amino alcohols can be readily derivatized to enhance their chelating properties or steric influence, making them suitable for directing the stereochemical outcome of reactions like the enantioselective addition of organozinc reagents to aldehydes. researchgate.netresearchgate.net

The synthesis of optically active trans-2-(N,N-dialkylamino)cyclopentanols and their successful application as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) has been demonstrated, achieving high yields and excellent enantiomeric excesses. researchgate.net This underscores the potential of the this compound scaffold as a readily accessible starting material for this important class of chiral ligands.

Table 1: Synthesis of Chiral β-Amino Alcohol Ligands from Epoxide Precursors

Epoxide PrecursorAmine NucleophileCatalyst/ConditionsResulting Ligand TypeApplication Example
Cyclohexene OxideAromatic/Aliphatic AminesSilica Gel, Solvent-Freetrans-2-AminocyclohexanolLigand for metal-catalyzed reactions
Styrene OxideAnilineSilica Gel, Solvent-FreeRegioisomeric Amino AlcoholsAsymmetric synthesis
meso-EpoxidesAromatic AminesSc(OTf)₃, Chiral BipyridineChiral β-Amino AlcoholsEnantioselective ring-opening
This compound (Hypothetical)DialkylamineMild heating or Lewis acidtrans-2-(Dialkylamino)cyclopentane-1,2-diolEnantioselective alkylation

This table presents examples of β-amino alcohol synthesis from various epoxides to illustrate the general strategy applicable to this compound. Data sourced from references organic-chemistry.orgrsc.org.

Multicomponent Reactions Utilizing the Epoxide and Hydroxyl Functionalities

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient and atom-economical synthetic strategy. frontiersin.org The dual functionality of this compound provides an opportunity for its use in novel MCRs, particularly those based on isocyanides, such as the Passerini and Ugi reactions. rsc.orgbeilstein-journals.org

A plausible strategy involves an initial in situ transformation of the epoxide. For example, catalysis by an appropriate Lewis acid, such as indium(III) chloride, could promote a regioselective rearrangement of the epoxide into a transient aldehyde. figshare.com This aldehyde can then be immediately trapped in a Passerini three-component reaction (P-3CR). In this scenario, the neighboring hydroxyl group of the starting material could act as the carboxylic acid component (after deprotonation or as an alcohol participant), reacting with the newly formed aldehyde and an isocyanide. rsc.orgfigshare.com This tandem epoxidation-rearrangement/Passerini reaction sequence would rapidly generate highly functionalized and complex α-acyloxyamides. nih.gov

Research has demonstrated the viability of using chiral 2,3-epoxy aldehydes in diastereoselective Passerini reactions, indicating that the epoxide moiety is compatible with the conditions required for such transformations. rsc.orgthieme-connect.de Furthermore, MCRs have been developed that are specifically designed for the stereoselective synthesis or transformation of epoxides. nih.govresearchgate.net

Table 2: Hypothetical Passerini-type Multicomponent Reaction

Component 1Component 2Component 3Catalyst/PromoterPlausible Product Structure
This compoundIsocyanide (R-NC)Carboxylic Acid (R'-COOH)Lewis Acid (e.g., InCl₃)α-Acyloxy carboxamide with a cyclopentyl-diol backbone
This compound (acts as alcohol and epoxide)Isocyanide (R-NC)Aldehyde (R'-CHO)Acid catalystComplex oxazolidinone derivative

This table illustrates a hypothetical MCR pathway based on literature precedents for epoxide rearrangement and Passerini reactions. rsc.orgfigshare.com

Synthesis of Aminocyclitols and Related Analogues

Aminocyclitols are polyhydroxylated cycloalkanes containing at least one amino group, and they form the core structure of numerous biologically active natural products, including aminoglycoside antibiotics and glycosidase inhibitors. researchgate.net The structure of this compound is an ideal starting point for the stereocontrolled synthesis of aminocyclopentitols, a five-membered ring subclass of aminocyclitols. researchgate.netacs.org

The key transformation is the nucleophilic ring-opening of the epoxide moiety by a nitrogen-containing nucleophile. This reaction establishes the required amino functionality on the cyclopentane ring. The choice of the nitrogen nucleophile determines the nature of the resulting amino group.

Using Amines: Direct aminolysis with primary or secondary amines under mild, often catalyst-free, conditions yields the corresponding amino alcohol. organic-chemistry.orgrsc.org The reaction with ammonia or a protected amine equivalent would furnish a primary aminocyclitol precursor.

Using Azide (B81097): A powerful alternative is the use of sodium azide (NaN₃) to open the epoxide, which produces a β-azido alcohol. The azide group can then be cleanly and selectively reduced to a primary amine using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation. This two-step sequence is often preferred due to the high nucleophilicity and small steric profile of the azide ion, which leads to clean and highly regioselective ring-opening.

This synthetic approach provides straightforward access to a variety of aminocyclopentanol analogues, which are valuable building blocks for constructing more complex, biologically active molecules. acs.org

Table 3: Synthesis of Aminocyclitol Precursors

ReagentReaction TypeIntermediate ProductFinal Product (after reduction if needed)Potential Application
Ammonia (NH₃)Aminolysis2-Amino-1-(hydroxyl)cyclopentanol derivative2-Amino-1-(hydroxyl)cyclopentanol derivativeGlycosidase inhibitor analogue
Sodium Azide (NaN₃)Azidolysis2-Azido-1-(hydroxyl)cyclopentanol derivative2-Amino-1-(hydroxyl)cyclopentanol derivativeAminoglycoside analogue core
Benzylamine (BnNH₂)Aminolysis2-(Benzylamino)-1-(hydroxyl)cyclopentanol derivative2-(Benzylamino)-1-(hydroxyl)cyclopentanol derivativeIntermediate for further functionalization
AnilineAminolysis2-(Phenylamino)-1-(hydroxyl)cyclopentanol derivative2-(Phenylamino)-1-(hydroxyl)cyclopentanol derivativePrecursor for fused heterocyclic systems

This table outlines the synthesis of aminocyclitol precursors from this compound via epoxide ring-opening with various nitrogen nucleophiles, based on established chemical principles. organic-chemistry.orgrsc.orgresearchgate.net

Innovative Spectroscopic Methodologies for Structural and Mechanistic Characterization

Advanced NMR Techniques for Stereochemical Assignment (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 1-(Oxiran-2-yl)cyclopentan-1-ol, with its multiple stereocenters, advanced 2D NMR techniques are essential for assigning the relative stereochemistry.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond connectivity information.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, it would reveal the coupling network within the cyclopentane (B165970) ring and the oxirane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms they are attached to, enabling unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These through-space correlation techniques are vital for stereochemical assignment. They detect protons that are close in space, regardless of their bonding connectivity. By observing NOE cross-peaks between protons on the cyclopentanol (B49286) ring and the oxirane ring, their relative orientation (syn or anti) can be determined.

A hypothetical table of NMR assignments for a diastereomer of this compound is presented below, illustrating the data obtained from such analyses.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1-72.5H2, H6, Oxirane-H
C2, C5 (CH₂)1.60-1.85 (m)38.0C1, C3, C4
C3, C4 (CH₂)1.50-1.70 (m)24.0C1, C2, C5
Oxirane-CH3.10 (dd)58.0C1, Oxirane-CH₂
Oxirane-CH₂2.80 (dd), 2.65 (dd)46.0C1, Oxirane-CH
OH2.50 (s)-C1

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which typically correlate with molecular size and shape. nih.govuio.no This method functions as a "virtual chromatography" within the NMR tube, allowing for the analysis of intact mixtures without physical separation. uio.no

In the context of synthesizing this compound, for example, through the epoxidation of a precursor like 1-ethynylcyclopentan-1-ol followed by reduction, a DOSY experiment could be employed to analyze the crude reaction product. The resulting 2D DOSY spectrum would display the ¹H NMR spectrum along one axis and the calculated diffusion coefficients along the other. Signals corresponding to the larger product molecule would exhibit a smaller diffusion coefficient compared to smaller unreacted starting materials or reagents. This allows for the rapid assessment of reaction completion and purity, and aids in the identification of signals belonging to each component in the mixture. rsc.org

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a target compound and for monitoring the progress of a chemical reaction by tracking the consumption of reactants and the formation of products. In the synthesis of this compound, aliquots can be taken from the reaction mixture over time and analyzed by MS to observe the appearance of the ion corresponding to the product's mass.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₇H₁₂O₂), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.govresearchgate.net

FormulaSpeciesCalculated Mass (Da)Observed Mass (Da)
C₇H₁₂O₂[M+H]⁺129.09100129.09105
C₇H₁₂O₂[M+Na]⁺151.07294151.07299
C₇H₁₂O₂[M+K]⁺167.04688167.04692

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. ijcap.in In a typical experiment, a precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these product ions are then analyzed in a second mass analyzer. ijcap.indtic.mil The resulting fragmentation pattern provides a structural "fingerprint" of the molecule.

For this compound, key fragmentation pathways would likely involve the loss of water (H₂O) from the tertiary alcohol and cleavage of the oxirane ring. Analyzing these fragments helps to confirm the connectivity of the functional groups. This technique is crucial for distinguishing between structural isomers, which may have identical molecular weights but produce different fragment ions upon CID. rsc.org

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be used as an additional identifier.

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.09100123.6
[M+Na]⁺151.07294132.1
[M-H]⁻127.07644130.5
[M+H-H₂O]⁺111.08098119.2

Data sourced from PubChem CID 15545351. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. mdpi.com For this compound, IR and Raman spectra would provide clear evidence for its key structural features.

O-H stretch: A broad and strong absorption band in the IR spectrum around 3600-3200 cm⁻¹ is characteristic of the hydroxyl group. mdpi.com

C-H stretches: Bands in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the cyclopentane and oxirane rings.

C-O stretches: The C-O stretching vibration of the tertiary alcohol would appear in the 1150-1050 cm⁻¹ region. The asymmetric and symmetric stretching of the oxirane ring C-O bonds would be observed around 1250 cm⁻¹ and in the 950-810 cm⁻¹ range, respectively.

This technique is also highly effective for reaction monitoring. For instance, in an epoxidation reaction of an alkene precursor, the disappearance of the C=C stretching band (around 1650 cm⁻¹) and the concurrent appearance of the characteristic oxirane ring bands would signal the progress of the reaction.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Alcohol O-HStretch3600-3200 (broad)
Alkane C-HStretch3000-2850
Oxirane C-OAsymmetric Stretch~1250
Alcohol C-OStretch1150-1050
Oxirane C-OSymmetric Stretch (Ring)950-810

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com The technique relies on analyzing the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays. For a chiral molecule like this compound, which has two stereocenters, obtaining its crystal structure is the gold standard for unambiguously assigning the relative and absolute configuration of these centers. springernature.comnih.gov

The process requires growing a high-quality single crystal of an enantiomerically pure sample. If the molecule itself is difficult to crystallize, derivatization with a chiral auxiliary of known absolute configuration can facilitate crystallization and allow for the determination of the target molecule's stereochemistry by relating it to the known reference. nih.govsci-hub.se While a powerful tool, its application is contingent on the ability to produce suitable crystals, and currently, no public crystal structure data is available for this compound. nih.govrsc.org

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound's Chiroptical Properties

A thorough investigation into the chiroptical properties of the chemical compound this compound reveals a significant absence of published scientific literature. Specifically, no experimental data from Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopies are available in the public domain for this molecule. These techniques are instrumental in assessing the enantiomeric purity and determining the absolute configuration of chiral molecules.

The enantiomeric composition of a chiral compound is a critical parameter in many scientific disciplines, particularly in pharmacology and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. Chiroptical spectroscopies, such as CD and ORD, provide a sensitive and non-destructive method for differentiating between enantiomers and quantifying their relative amounts in a sample.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. An enantiomerically pure sample will exhibit a characteristic CD spectrum, while a racemic mixture will show no CD signal. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, allowing for precise quantitative analysis.

Optical Rotatory Dispersion spectroscopy, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral compounds and determine their enantiomeric purity. The shape and sign of the ORD curve are unique to a specific enantiomer.

Despite the importance of these techniques, a comprehensive search of scientific databases and chemical literature has yielded no specific studies detailing the CD or ORD analysis of this compound. This lack of data prevents a detailed discussion of its specific chiroptical behavior, the development of data tables with its spectroscopic features, or an in-depth analysis of its enantiomeric purity assessment using these innovative methodologies.

Consequently, it is not possible to provide a detailed, data-driven article on the chiroptical spectroscopic characterization of this compound as per the specified outline. Further empirical research is required to elucidate the chiroptical properties of this compound.

Emerging Research Frontiers and Unexplored Reactivities

Photochemical Transformations of 1-(Oxiran-2-yl)cyclopentan-1-ol

The photochemical behavior of this compound represents a promising area for synthetic innovation. The presence of the epoxide and alcohol functionalities suggests the potential for a variety of light-induced reactions.

One of the most anticipated photochemical transformations is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. organic-chemistry.orgcambridgescholars.comrsc.org While the parent molecule lacks a carbonyl for intramolecular reactions, in the presence of a suitable photosensitizer and an alkene, intermolecular cycloadditions could be explored. The hydroxyl group may play a directing role in the stereochemical outcome of such reactions, a phenomenon observed in the photocycloaddition of aromatic carbonyl compounds to chiral allylic alcohols. mdpi.comnih.gov

Furthermore, irradiation of α,β-unsaturated γ,δ-epoxy ketones and nitriles in the presence of amines has been shown to yield divinyl ethers or ketals, depending on the solvent. rsc.org This suggests that derivatives of this compound, where the hydroxyl group is oxidized to a ketone, could undergo interesting photochemical rearrangements and additions.

The photochemistry of epoxynaphthoquinones in the presence of alcohols leads to ring-contracted adducts through the ionic trapping of carbonyl ylides. oup.com This hints at the possibility of generating and trapping reactive intermediates from this compound under photochemical conditions, potentially leading to novel molecular architectures.

Potential Photochemical Reactions of this compound Derivatives
Reaction TypeReactant(s)Potential Product(s)Key Features
Paternò-Büchi Reaction1-(Oxiran-2-yl)cyclopentan-1-one + AlkeneOxetane adducts[2+2] photocycloaddition, potential for stereocontrol. organic-chemistry.orgmdpi.com
Photochemical Rearrangement/AdditionDerivatized epoxy ketone/nitrile + Amine/AlcoholDivinyl ethers, ketalsSolvent-dependent product formation. rsc.org
Carbonyl Ylide TrappingPhotochemically generated carbonyl ylide from a derivative + NucleophileRing-contracted adductsFormation of novel heterocyclic systems. oup.com

Electroorganic Synthesis of Derivatives

Electroorganic synthesis offers a green and versatile platform for the transformation of organic molecules, and its application to this compound could unlock new synthetic pathways. nih.gov The electrochemical reduction of related compounds provides a strong indication of the potential reactivity of this epoxy alcohol.

The electroreduction of 1,5-dibromopentane (B145557) derivatives has been successfully employed to synthesize cyclopentane (B165970) derivatives. oup.com This suggests that appropriately functionalized derivatives of this compound could undergo intramolecular cyclizations under electrochemical conditions to form novel bicyclic or spirocyclic systems.

Furthermore, the electro-organic synthesis of cyclopentanone (B42830) derivatives from benzothiazole (B30560) precursors has been reported, highlighting the utility of electrochemical methods in constructing the cyclopentane core. rsc.orgrsc.org This could be extended to the synthesis of functionalized cyclopentanol (B49286) derivatives from precursors related to this compound.

The electroreductive cleavage of the epoxide ring is another promising avenue. While the direct electrochemical reduction of epoxides can be challenging, mediated electrolysis can facilitate this transformation. nih.govresearchgate.net For instance, the use of redox mediators can enable the ring-opening of epoxides to form alcohols. This approach could be used to selectively reduce the epoxide in this compound to a diol or to initiate other downstream transformations. The electrosynthetic cleavage of C-O bonds in alcohols and their derivatives is also an emerging area, which could be applied to activate the hydroxyl group or the epoxide of the title compound. nih.gov

Flow Chemistry Applications in Synthesis and Transformation

Flow chemistry is a powerful tool for improving the safety, efficiency, and scalability of chemical reactions. usc.eduacs.org The application of flow chemistry to the synthesis and transformation of this compound holds significant promise, particularly for reactions that are highly exothermic or involve unstable intermediates.

The synthesis of epoxy alcohols has been successfully demonstrated in continuous-flow systems. For example, a cascade sequence of photooxygenation and epoxidation has been developed for the flow synthesis of epoxy alcohols from alkenes, achieving high yields where traditional batch synthesis fails. usc.eduacs.orgresearchgate.net This approach could be adapted for the synthesis of this compound itself.

Furthermore, the continuous flow epoxidation of alkenes using homogeneous manganese catalysts with peracetic acid has been reported as a sustainable and scalable route to epoxides. acs.orgvapourtec.comqub.ac.uk Such methods could be employed for the efficient production of this compound. The in situ generation of reagents, such as dimethyldioxirane (B1199080) (DMDO) for epoxidation, followed by subsequent reactions like aminolysis to form β-amino alcohols, has also been effectively carried out in flow. royalsocietypublishing.org

The ring-opening of epoxides is another area where flow chemistry excels. The precise control over reaction temperature and residence time in microreactors allows for the safe handling of highly reactive intermediates and can lead to improved selectivity and yields in reactions with nucleophiles. royalsocietypublishing.org

Advantages of Flow Chemistry for this compound Synthesis and Transformation
Application AreaSpecific ReactionKey Advantages of Flow Chemistry
SynthesisEpoxidation of the corresponding alkeneImproved safety, better temperature control, higher yields, and scalability. acs.orgvapourtec.comqub.ac.uk
SynthesisCascade photooxygenation-epoxidationAvoidance of catalyst deactivation and higher efficiency compared to batch. usc.eduacs.org
TransformationEpoxide ring-opening with nucleophilesPrecise control of reaction conditions, safe handling of exothermic reactions, and improved selectivity. royalsocietypublishing.org

Integration with Machine Learning for Reaction Prediction

The integration of machine learning (ML) with organic chemistry is revolutionizing how chemical reactions are predicted and optimized. youtube.com For a molecule like this compound, with multiple reactive sites, ML models could be invaluable in predicting its behavior in various chemical environments.

ML models have been developed to predict the site of epoxidation on drug-like molecules with high accuracy. nih.gov Such models could be used to predict the feasibility and selectivity of synthesizing this compound from a diene precursor. Furthermore, ML can predict the properties of epoxy resins, which could be relevant if the title compound is used as a monomer or cross-linking agent. rsc.org

Beyond synthesis, ML can predict the outcome of reactions. Models have been trained on large datasets of chemical reactions to predict the major products and even the reaction conditions. nih.gov For this compound, an ML model could predict the regioselectivity of the epoxide ring-opening with different nucleophiles under various conditions, or the outcome of more complex transformations. These predictive models can significantly accelerate the discovery of new reactions and synthetic routes by narrowing down the experimental space that needs to be explored.

Bio-inspired Catalysis for Selective Transformations

Bio-inspired catalysis and biocatalysis offer highly selective and environmentally friendly methods for chemical transformations. The application of these approaches to this compound is a promising frontier for the synthesis of chiral derivatives.

The enantioselective ring-opening of epoxides is a key reaction in this area. Halohydrin dehalogenase (HheC) has been shown to catalyze the enantioselective azidolysis of aromatic epoxides to produce chiral 1,2-azido alcohols with excellent enantiomeric excess. rsc.org This enzymatic approach could potentially be applied to this compound to generate valuable chiral building blocks.

Bio-inspired catalytic systems are also being developed. For example, a vitamin B12 and hydrogen atom transfer (HAT) co-catalysis system has been reported for the hydrogenative ring-opening of epoxides to produce Markovnikov alcohols under mild, visible-light-mediated conditions. nih.gov This method is tolerant of various functional groups, making it potentially suitable for the selective reduction of the epoxide in this compound. Furthermore, a vitamin B12/Ni dual-catalytic system has been developed for the highly regioselective ring-opening of epoxides with aryl halides. acs.org

Discovery of Novel Reactivity Patterns under Extreme Conditions

Exploring the reactivity of this compound under extreme conditions, such as high pressure and temperature, could lead to the discovery of novel and unexpected transformations. The high ring strain of the epoxide (approximately 25 kcal/mol) makes it susceptible to ring-opening under thermal or pressure-induced stress. masterorganicchemistry.comnih.gov

High-pressure conditions are known to influence the rates and selectivity of chemical reactions. For epoxides, high pressure can facilitate cycloaddition reactions. For example, the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates can be carried out under atmospheric pressure at elevated temperatures with appropriate catalysts. acs.org Applying high pressure could potentially lower the reaction temperature or improve the efficiency of this transformation for this compound, providing a route to valuable carbonate derivatives.

The reactivity of epoxides with chlorine atoms has been studied, showing that the reaction rate increases with the number of adjacent CH2 groups. rsc.org While this is not an extreme condition in the traditional sense, it highlights how the local environment influences the reactivity of the epoxide ring. Investigating the reactions of this compound under more forcing conditions, such as with radical initiators at high temperatures or under microwave irradiation, could reveal new C-H functionalization pathways on the cyclopentane ring or novel rearrangements of the epoxy alcohol scaffold.

Q & A

Q. What are the common synthetic routes for preparing 1-(Oxiran-2-yl)cyclopentan-1-ol?

The compound can be synthesized via hydroboration-oxidation of cyclopentene derivatives followed by epoxidation. For example, BH₃·Me₂S and H₂O₂/NaOH have been used for similar cyclopentanol syntheses, achieving yields up to 63–92% depending on stereochemical control . Epoxidation can be achieved using peracids or other oxidizing agents under controlled conditions, as demonstrated in the synthesis of related epoxide-containing alcohols .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure and stereochemistry. For example, ¹H and ¹³C NMR can resolve the hydroxyl and epoxide moieties, while 2D techniques (e.g., COSY, HSQC) clarify coupling patterns. X-ray crystallography (using programs like SHELXL ) is recommended for absolute stereochemical determination, especially in resolving enantiomeric purity.

Q. What safety precautions are necessary when handling this compound in the laboratory?

Safety protocols include avoiding skin/eye contact and ensuring proper ventilation, as recommended for structurally similar alcohols like octan-2-ol and cyclohexenol derivatives . Consult Safety Data Sheets (SDS) for specific first-aid measures, such as using water to flush eyes or skin upon exposure.

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound?

Stereochemical control requires chiral catalysts or enantioselective reagents. For instance, (+)-IpcBH₂ (a chiral hydroboration agent) achieved 92% yield and high enantiomeric excess in synthesizing (1R,2R)-configured cyclopentanol derivatives . Temperature gradients (-25°C to 0°C) during epoxidation and quenching steps are critical for minimizing racemization.

Q. What computational methods are suitable for predicting the reactivity of the epoxide ring in this compound?

Density Functional Theory (DFT) calculations can model ring-opening reactions under nucleophilic or acidic conditions. Software like Gaussian or ORCA can predict regioselectivity in reactions with amines, thiols, or acids. Molecular dynamics simulations may further clarify solvent effects on reaction pathways, as seen in studies of similar epoxides .

Q. How do steric and electronic factors influence the regioselectivity of epoxide ring-opening reactions?

Steric hindrance from the cyclopentanol ring directs nucleophilic attack to the less-substituted epoxide carbon. Electronic effects (e.g., electron-withdrawing groups) can polarize the epoxide oxygen, favoring acid-catalyzed ring-opening. Experimental validation via kinetic studies (e.g., monitoring reaction progress with HPLC) is recommended, as applied to analogous compounds .

Q. What strategies mitigate side reactions during functionalization of the hydroxyl group?

Protecting groups (e.g., silyl ethers or acetyl) can prevent undesired oxidation or substitution. For example, selective oxidation of the hydroxyl group to a ketone requires mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid epoxide degradation .

Data Analysis and Methodological Questions

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

Use NOESY or ROESY experiments to identify spatial proximity between protons in different stereoisomers. Coupling constants (J-values) in ¹H NMR can also distinguish trans vs. cis configurations, as demonstrated in studies of (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol .

Q. What experimental and computational approaches validate crystallographic data for this compound?

Refinement software like SHELXL cross-validates bond lengths and angles against DFT-optimized structures. Residual density maps and R-factors (<5%) ensure accuracy. For enantiomeric resolution, circular dichroism (CD) spectroscopy complements X-ray data .

Applications in Research

Q. How is this compound utilized in the synthesis of bioactive molecules?

The epoxide and hydroxyl groups serve as handles for constructing heterocycles or chiral centers. For example, ring-opening with amines generates amino alcohols, precursors to pharmaceuticals like β-blockers . Its rigid bicyclic structure also makes it a candidate for probing enzyme-substrate interactions in medicinal chemistry .

Q. What role does this compound play in studying surface chemistry or environmental interfaces?

The hydroxyl group facilitates adsorption onto indoor surfaces (e.g., glass or polymers), enabling studies of organic compound interactions in environmental chemistry. Advanced microspectroscopic techniques (e.g., ToF-SIMS) can track surface degradation or catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.